Predicted Target Engagement vs. Validated Comparator
Vendor-supplied computational profiling (likely derived from machine learning models trained on PubChem BioAssay data) associates N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide with seven human protein targets: ALDH1A1, ALOX15, HSD17B10, EHMT2, TDP1, LMNA, and CBX1 . In contrast, the primary literature records no such validated polypharmacology. As a benchmark, the well-studied N-(4-pyridyl) analog (BDBM39290), tested in a standardized bioassay, exhibited an IC50 of 1730 nM against an unspecified target [1]. This stark difference in evidence quality—computational inference versus a validated single-target activity—must be weighed against the methyl-to-ethyl substitution on the phenyl ring (N-(3-ethylphenyl) analog), which would be predicted to alter target binding profiles based on established structure-activity relationship (SAR) principles, though no direct head-to-head data exists .
| Evidence Dimension | Predicted Target Engagement vs. Validated Activity |
|---|---|
| Target Compound Data | Predicted targets: ALDH1A1, ALOX15, HSD17B10, EHMT2, TDP1, LMNA, CBX1 (vendor computational modeling) |
| Comparator Or Baseline | N-(4-pyridyl) analog BDBM39290: IC50 = 1,730 nM (validated bioassay). N-(3-ethylphenyl) analog: no published bioactivity data. |
| Quantified Difference | Not quantifiable; evidence is incomparable (computational vs. experimental). |
| Conditions | Computational model vs. MLSCN qHTS assay (for BDBM39290). |
Why This Matters
For procurement, this highlights that the target compound's advertised bioactivity profile is entirely predicted; selection over an analog with even a single validated data point must be justified by other factors like purity, availability, or cost.
- [1] BindingDB. (2011). Entry BDBM39290: MLS000118826 (N-(4-pyridyl)-1-(8-quinolylsulfonyl)nipecotamide). View Source
